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Competence-stimulating peptide-2 -

Competence-stimulating peptide-2

Catalog Number: EVT-14049612
CAS Number:
Molecular Formula: C101H172N28O23S
Molecular Weight: 2178.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Competence-stimulating peptide-2 is a signaling molecule produced by Streptococcus pneumoniae, playing a crucial role in bacterial communication through a process known as quorum sensing. This peptide is involved in regulating competence, which enables bacteria to uptake exogenous DNA from their environment, thereby facilitating genetic exchange and contributing to the development of antibiotic resistance. Competence-stimulating peptide-2 is part of a larger family of competence-stimulating peptides that includes other variants like competence-stimulating peptide-1, each with distinct biological activities and receptor specificities.

Source and Classification

Competence-stimulating peptide-2 is primarily derived from Streptococcus pneumoniae, a gram-positive bacterium known for its role in respiratory infections. The peptide belongs to a class of signaling molecules that modulate gene expression in response to cell density, which is a hallmark of quorum sensing mechanisms. In the case of S. pneumoniae, competence-stimulating peptides are produced as precursors that are cleaved and secreted into the extracellular environment, where they accumulate as bacterial populations grow.

Synthesis Analysis

Methods

The synthesis of competence-stimulating peptide-2 typically involves solid-phase peptide synthesis, a widely used method for producing peptides with high purity and yield. This process allows for precise control over the sequence and composition of the peptide.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • The process begins with the attachment of the first amino acid to a solid support.
    • Subsequent amino acids are added stepwise, with each coupling reaction followed by deprotection steps to remove protective groups.
    • The final product is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography.
  2. Characterization:
    • The synthesized peptide is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity.
Molecular Structure Analysis

Structure

Competence-stimulating peptide-2 consists of a sequence of 17 amino acids, characterized by specific hydrophobic regions that are critical for its interaction with receptors ComD2 and ComD1. The molecular structure can be described in terms of its secondary structure, which predominantly exhibits an alpha-helical conformation in membrane-mimicking environments.

Data

  • Molecular Weight: Approximately 1,800 Da.
  • Amino Acid Sequence: Specific sequence details can vary among strains but typically include key residues essential for receptor binding.
Chemical Reactions Analysis

Competence-stimulating peptide-2 participates in several key biochemical reactions:

  1. Binding Reaction:
    • Upon reaching a threshold concentration, competence-stimulating peptide-2 binds to the transmembrane histidine kinase receptor ComD2.
    • This binding initiates a phosphorylation cascade that activates downstream signaling pathways.
  2. Phosphorylation Cascade:
    • Activated ComD2 phosphorylates the response regulator ComE.
    • Phosphorylated ComE then binds to promoter regions of target genes, activating their transcription.

Technical Details

The specificity of binding between competence-stimulating peptide-2 and its receptor is influenced by structural features such as hydrophobic patches identified through circular dichroism and nuclear magnetic resonance studies.

Mechanism of Action

The mechanism by which competence-stimulating peptide-2 operates involves several steps:

  1. Accumulation: As bacterial populations grow, competence-stimulating peptide-2 accumulates in the extracellular space.
  2. Threshold Activation: Once a critical concentration is reached, the peptide binds to ComD2, triggering receptor activation.
  3. Signal Transduction: The activated receptor undergoes autophosphorylation, leading to the phosphorylation of ComE.
  4. Gene Expression: Active ComE promotes the expression of genes responsible for competence and other phenotypes related to virulence and biofilm formation.

Data

This signaling pathway is crucial for the development of antibiotic resistance in S. pneumoniae, as competent bacteria can acquire resistance genes from lysed non-competent neighbors.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Competence-stimulating peptides are generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reactivity is primarily associated with interactions at specific binding sites on receptors rather than undergoing traditional chemical reactions.
Applications

Competence-stimulating peptide-2 has several scientific uses:

  1. Research Tool: Used in studies investigating quorum sensing mechanisms and bacterial transformation processes.
  2. Antibiotic Resistance Studies: Provides insights into how bacteria acquire resistance genes, aiding in the development of strategies to combat antibiotic resistance.
  3. Biotechnology Applications: Potentially useful in designing novel antimicrobial agents that target quorum sensing pathways to inhibit bacterial virulence without killing bacteria outright.
Molecular Mechanisms of CSP-2 in Bacterial Quorum Sensing

Role of CSP-2 in Competence Regulation and Genetic Transformation

Competence-stimulating peptide-2 (CSP-2) is a 17-amino acid quorum-sensing (QS) signal peptide (sequence: EMRISRIILDFLFLRKK) produced by Streptococcus pneumoniae that regulates bacterial competence—a transient state enabling genetic transformation. When a critical extracellular concentration of CSP-2 is reached (threshold: ~50.7 nM against ComD2), it triggers uptake and integration of exogenous DNA, including antibiotic resistance genes [1] [6]. This process is density-dependent; CSP-2 accumulates as bacterial populations grow, synchronizing competence across the community. Beyond genetic transformation, CSP-2 governs virulence factor production, biofilm formation, and stress responses (e.g., antibiotic tolerance) [1] [6]. For example, CSP-2-activated cells express bacteriocins that lyse non-competent neighbors, releasing DNA for horizontal gene transfer. This mechanism contributes significantly to pneumococcal adaptability, with >30% of clinical isolates showing multidrug resistance linked to competence-driven gene acquisition [1] [3].

Table 1: CSP-2-Regulated Phenotypes in S. pneumoniae

PhenotypeBiological ImpactClinical Relevance
Genetic competenceDNA uptake and recombinationSpread of antibiotic resistance genes
Biofilm formationEnhanced community resiliencePersistent infections (otitis, pneumonia)
Virulence factor releaseBacteriocins, pneumolysinTissue invasion and immune evasion
Stress responseSurvival under antibiotic exposureTreatment failure and chronic infections

Structural Basis of CSP-2 Interaction with ComD2 Receptor

Hydrophobic Patch Identification for Receptor Binding

The interaction between CSP-2 and its cognate receptor ComD2 hinges on two conserved hydrophobic patches identified via nuclear magnetic resonance (NMR) spectroscopy in membrane-mimetic environments. Patch 1 (residues Val9-Ile10-Leu11) and Patch 2 (residues Leu12-Phe13-Leu14-Phe15) enable high-affinity binding to ComD2’s extracellular domain. Systematic alanine scanning revealed that mutating these residues reduces ComD2 activation by >100-fold [2] [10]. For instance:

  • CSP2-L12A: Disrupts Patch 2, abrogating helicity and bioactivity.
  • CSP2-I10A: Weakens ComD2 binding (EC₅₀ increases from 50.7 nM to >1 µM).Hydrophobic packing drives receptor specificity; CSP-2’s patches align with complementary nonpolar cavities in ComD2, contrasting with CSP-1’s preference for ComD1 [3] [10].

Table 2: Impact of Hydrophobic Residue Mutations on CSP-2 Activity

CSP-2 VariantStructural ChangeComD2 EC₅₀ (nM)Biological Effect
Wild-typeIntact hydrophobic patches50.7Full agonist
I10APartial disruption of Patch 11,200Weak partial agonist
L12AComplete loss of Patch 2>10,000Antagonist
F15AReduced helix stability850Partial agonist

Conformational Dynamics of CSP-2 in Membrane-Mimetic Environments

CSP-2 adopts distinct conformations dependent on solvent environments that mimic the bacterial membrane. In dodecylphosphocholine (DPC) micelles (optimal membrane proxy), CSP-2 exhibits a stable C-terminal α-helix (residues 9–16; backbone RMSD: 0.29 Å), essential for receptor docking. Conversely, in trifluoroethanol (TFE), helicity drops (RMSD: 1.38 Å), reducing bioactivity [2] [10]. D-amino acid substitutions further destabilize this helix:

  • CSP2-d10 (D-allo-Ile at position 10) disrupts helical hydrogen bonding, lowering ComD2 affinity.
  • CSP2-E1Ad10 (D-Ile10 + Ala1) forms a potent ComD2 inhibitor (IC₅₀: ~20 nM) by locking a non-helical conformation [4] [10].These dynamics underscore that α-helicity—not just sequence—determines signaling efficacy. NMR ensembles (PDB: 6COU) confirm hydrophobic residues become solvent-shielded in DPC, priming CSP-2 for ComD2 engagement [4] [10].

Signal Transduction Pathways Activated by CSP-2: ComD2/ComE Phosphorylation Cascade

CSP-2 binding induces autophosphorylation of ComD2, a transmembrane histidine kinase. This triggers a phosphorelay cascade:

  • ComD2 → ComE: Phosphate transfer to the response regulator ComE.
  • Phospho-ComE: Binds promoter regions of comAB, comCDE, and comX, amplifying CSP-2 production and competence genes [3] [5] [8].
  • ComX activation: A sigma factor driving expression of DNA uptake machinery (e.g., ssbB) and bacteriocins [6].

The phosphoproteomics of this pathway reveal multisite phosphorylation (e.g., ComE-P at Thr128/Ser130) as a signal amplification mechanism. At the population level, competence initiates when extracellular CSP-2 exceeds its EC₅₀ threshold (50.7 nM), which varies with environmental factors like pH and antibiotic stress. For instance, alkaline conditions (pH >7.4) accelerate competence by enhancing CSP-2 stability, while acidic pH (<6.8) inhibits it [5] [6]. This allows S. pneumoniae to integrate cell density, stress cues, and host environmental signals into a unified QS response.

Table 3: Key Components of the CSP-2/ComD2 Phosphorelay Pathway

ComponentFunctionActivation MarkerDownstream Targets
ComD2CSP-2 receptor/histidine kinaseAutophosphorylation (His³⁸¹)ComE phosphorylation
ComEResponse regulatorPhospho-ComE (Thr128/Ser130)comAB, comCDE, comX
ComXSigma factorDNA bindingssbB, lytA, cbpD
SsbBSingle-stranded DNA-binding proteinExpression in competent cellsDNA processing and uptake

Compound Names Mentioned:

  • Competence-stimulating peptide-2 (CSP-2)
  • CSP2-E1Ad10
  • CSP2-d10
  • CSP2-L12A
  • CSP2-I10A
  • CSP2-F15A
  • ComD2 receptor
  • Phospho-ComE

Properties

Product Name

Competence-stimulating peptide-2

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoic acid

Molecular Formula

C101H172N28O23S

Molecular Weight

2178.7 g/mol

InChI

InChI=1S/C101H172N28O23S/c1-14-58(10)79(127-86(139)66(37-28-45-112-100(107)108)116-85(138)68(41-47-153-13)114-82(135)63(104)39-40-77(131)132)96(149)126-76(54-130)94(147)118-67(38-29-46-113-101(109)110)87(140)128-81(60(12)16-3)97(150)129-80(59(11)15-2)95(148)125-72(50-57(8)9)90(143)124-75(53-78(133)134)93(146)123-74(52-62-32-21-18-22-33-62)92(145)121-71(49-56(6)7)89(142)122-73(51-61-30-19-17-20-31-61)91(144)120-70(48-55(4)5)88(141)117-65(36-27-44-111-99(105)106)83(136)115-64(34-23-25-42-102)84(137)119-69(98(151)152)35-24-26-43-103/h17-22,30-33,55-60,63-76,79-81,130H,14-16,23-29,34-54,102-104H2,1-13H3,(H,114,135)(H,115,136)(H,116,138)(H,117,141)(H,118,147)(H,119,137)(H,120,144)(H,121,145)(H,122,142)(H,123,146)(H,124,143)(H,125,148)(H,126,149)(H,127,139)(H,128,140)(H,129,150)(H,131,132)(H,133,134)(H,151,152)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t58-,59-,60-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,79-,80-,81-/m0/s1

InChI Key

AQHPEKJLEFLYAT-IPQDWWCBSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)N

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